molecular formula C17H17N3O2S B2931966 1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-44-6

1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2931966
CAS RN: 899732-44-6
M. Wt: 327.4
InChI Key: FOEZJSUVCANCOL-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives as pyrazolo[3,4-d]pyrimidine .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Molecular Structure and Crystal Analysis

The molecular structure and crystal analysis of derivatives of 1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione have been extensively studied. One study detailed the similar molecular structures but different crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the importance of C-H...O hydrogen bonds and pi-pi stacking interactions in forming various crystal arrangements (Trilleras et al., 2009).

Synthesis and Chemical Properties

Innovative synthesis methods have been developed to create derivatives of this compound and related compounds. For instance, a study reported an efficient synthesis of these derivatives via a three-component reaction using aryl aldehydes, demonstrating the catalyst's reusability and highlighting its environmental benefits (Rahmani et al., 2018).

Photophysical Properties and Applications

Research into the photophysical properties of pyrimidine-phthalimide derivatives based on this compound has shown potential applications in pH sensing. This study developed novel chromophores that demonstrated solid-state fluorescence emission and positive solvatochromism, which could be used for colorimetric pH sensors and logic gates (Yan et al., 2017).

Nucleophilic Displacement and Bond Formation

Another study focused on the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones, revealing methodologies for introducing amino groups and forming carbon-carbon bonds, thus expanding the chemical versatility of pyrimidine derivatives (Kikelj et al., 2010).

Safety and Hazards

As for the safety and hazards, it’s important to note that while some pyrimidine derivatives have shown promising therapeutic effects, they should always be handled with care and used under the guidance of a healthcare professional or a trained chemist due to potential risks and side effects .

Future Directions

The future directions in the research of pyrimidine derivatives are likely to focus on the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The broad spectrum of biological activity associated with these compounds makes them a promising area for future research .

properties

IUPAC Name

1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZJSUVCANCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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